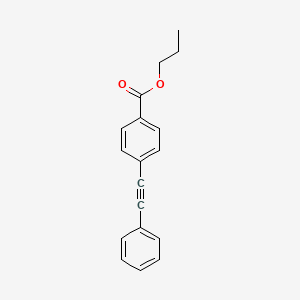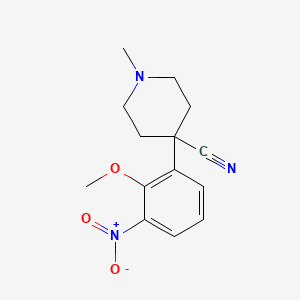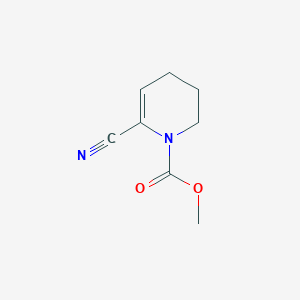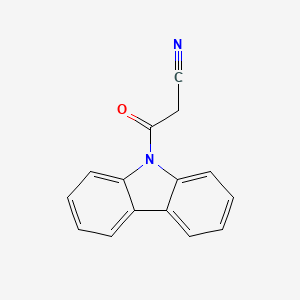
3-(9H-Carbazol-9-YL)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Carbazol-9-YL)-3-oxopropanenitrile is an organic compound that features a carbazole moiety linked to a propanenitrile group. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile typically involves the reaction of carbazole with a suitable nitrile compound under specific conditions. One common method involves the catalytic reduction of 3-(9H-carbazole-9-yl)propanenitrile using RANEY® nickel in dried dioxane at elevated temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic reduction processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Carbazol-9-YL)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives with modified functional groups, enhancing their properties for specific applications .
Scientific Research Applications
3-(9H-Carbazol-9-YL)-3-oxopropanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing advanced materials with unique optoelectronic properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile involves its interaction with molecular targets through its carbazole moiety. The compound can modulate charge transport and trapping/detrapping of charges, influencing the electronic properties of materials. The presence of the nitrile group further enhances its reactivity and interaction with various pathways .
Comparison with Similar Compounds
Similar Compounds
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Known for its high charge carrier mobility and stability.
Poly(N-vinyl carbazole): Used in photocopiers and organic LEDs due to its excellent optoelectronic properties
Uniqueness
3-(9H-Carbazol-9-YL)-3-oxopropanenitrile stands out due to its unique combination of a carbazole moiety and a nitrile group, providing enhanced reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in advanced material synthesis make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
821009-95-4 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-carbazol-9-yl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H10N2O/c16-10-9-15(18)17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,9H2 |
InChI Key |
NEBSWDSUCVCWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


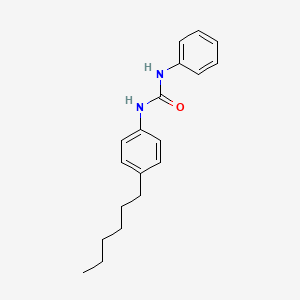


![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
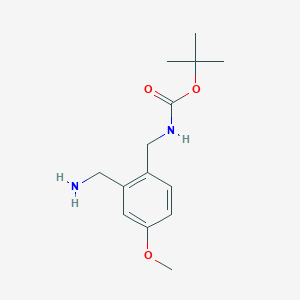
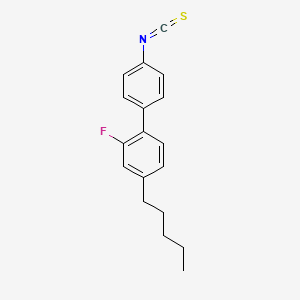
![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
